2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol
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Overview
Description
2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound acts as an ATP-competitive inhibitor of CDK2 . It binds to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in the disruption of the cell cycle and inhibition of cell proliferation .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . CDK2 is a key player in the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents the progression of the cell cycle, leading to cell cycle arrest .
Pharmacokinetics
Optimization of the lipophilic substitution within a series of similar compounds has led to the identification of potent and orally bioavailable inhibitors of PKB .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, resulting in cell cycle arrest . This can lead to apoptosis induction within cells . The compound has shown superior cytotoxic activities against certain cell lines .
Biochemical Analysis
Biochemical Properties
These compounds were found to be more potent than BTK inhibitor ibrutinib
Cellular Effects
Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Similar compounds have been found to provide ATP-competitive, nano-molar inhibitors with selectivity for inhibition of PKB over the closely related kinase PKA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the piperazine ring: This step often involves nucleophilic substitution reactions.
Introduction of the 4-chlorobenzyl group: This can be done via alkylation reactions.
Final functionalization to introduce the ethanol group: This step may involve reduction or substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert ketones or aldehydes to alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary, but common reagents include alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce various alcohols.
Scientific Research Applications
2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and have similar biological activities.
4-chlorobenzyl derivatives: Compounds with this functional group may exhibit similar pharmacological properties.
Uniqueness
What sets 2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol apart is its specific combination of functional groups, which may confer unique biological activities and therapeutic potential.
Properties
IUPAC Name |
2-[4-[1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN6O/c19-15-3-1-14(2-4-15)12-25-18-16(11-22-25)17(20-13-21-18)24-7-5-23(6-8-24)9-10-26/h1-4,11,13,26H,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXXXQYKISEDAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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